molecular formula C20H19FN2O4S3 B2744257 N-[2-(4-fluorophenyl)ethyl]-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide CAS No. 896335-00-5

N-[2-(4-fluorophenyl)ethyl]-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide

Cat. No. B2744257
CAS RN: 896335-00-5
M. Wt: 466.56
InChI Key: CCUAVGUWVVGQFE-UHFFFAOYSA-N
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Description

“N-[2-(4-fluorophenyl)ethyl]-N’-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide” is a chemical compound with the molecular formula C16H19FN2O4S3 . It has an average mass of 418.526 Da and a monoisotopic mass of 418.049103 Da .


Molecular Structure Analysis

The molecular structure of this compound includes various functional groups, such as fluorophenyl, thienyl, and ethanediamide groups . The presence of these groups can influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 598.0±60.0 °C at 760 mmHg, and a flash point of 315.4±32.9 °C . It has 6 hydrogen bond acceptors, 2 hydrogen bond donors, and 10 freely rotating bonds . Its polar surface area is 134 Å2 .

Scientific Research Applications

Synthesis and Reactivity

Research into the synthesis and reactivity of fluorinated compounds provides insights into the potential chemical applications of "N-[2-(4-fluorophenyl)ethyl]-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide." Fluorinated dienophiles, for instance, have been synthesized and reacted with dienes to yield fluorinated cycloadducts, demonstrating the compound's potential in facilitating unique [4+2] cycloaddition reactions (Crowley et al., 1996). This suggests that the target compound may similarly participate in cycloaddition reactions due to its fluorinated phenyl group, highlighting its utility in synthesizing novel organic molecules.

Structural and Conformational Studies

Structural and conformational analyses of fluorinated compounds are crucial for understanding their physicochemical properties. Studies on derivatives like 3,3′-di[1,3-thiazolidin-4-one] systems reveal that pharmacological activities can vary significantly with the configuration of centers and the oxidation state of sulfur atoms (Orsini et al., 1995). This indicates the importance of stereochemistry and sulfur functionalization in the compound's applications, potentially affecting its binding affinities and reactivities in biological or catalytic systems.

Novel Insecticides

Research on compounds containing fluorine and sulfur groups has led to the development of novel insecticides like flubendiamide, which exhibits strong activity against lepidopterous pests (Tohnishi et al., 2005). Although "this compound" is not directly mentioned, the presence of fluorine and sulfur in its structure suggests potential insecticidal properties, warranting further investigation.

Fluorescence Sensors

The fluorinated and thienyl components of the compound may contribute to its potential application as a fluorescence sensor, especially for metal ions. Water-soluble sulfonato-Salen-type ligands derived from fluorinated compounds have been used as highly selective and sensitive fluorescence sensors for Cu2+ detection in water and living cells (Zhou et al., 2012). This suggests that the compound could serve as a basis for developing new fluorescence sensors due to its structural similarity to these ligands.

Antineoplastic Activity

Further, (methylsulfonyl)methanesulfonates related to the sulfur components of the target compound have shown significant antineoplastic activity in vivo (Shealy et al., 1984). This indicates a potential avenue for exploring the compound's use in cancer research, especially in the design of novel therapeutic agents.

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4S3/c21-15-7-5-14(6-8-15)9-10-22-19(24)20(25)23-13-17(16-3-1-11-28-16)30(26,27)18-4-2-12-29-18/h1-8,11-12,17H,9-10,13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUAVGUWVVGQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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